molecular formula C15H22BrN3O2 B12789970 Physostigmine hydrobromide CAS No. 6091-13-0

Physostigmine hydrobromide

Cat. No.: B12789970
CAS No.: 6091-13-0
M. Wt: 356.26 g/mol
InChI Key: HFIWKRLOGGSAQX-PBCQUBLHSA-N
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Description

Physostigmine hydrobromide is a cholinesterase inhibitor derived from the Calabar bean, also known as Physostigma venenosum. It is a parasympathomimetic alkaloid that is used primarily in the treatment of glaucoma and anticholinergic toxicity. This compound is known for its ability to cross the blood-brain barrier, making it effective in treating central nervous system effects caused by anticholinergic drug overdoses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Physostigmine hydrobromide can be synthesized through several methods. One common synthetic route involves the extraction of physostigmine from the Calabar bean, followed by its conversion to the hydrobromide salt. The reaction conditions typically involve the use of hydrobromic acid to form the hydrobromide salt from the base compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the Calabar bean, followed by purification and conversion to the hydrobromide salt. The process is optimized to ensure high yield and purity, often involving multiple steps of extraction, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions: Physostigmine hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of eseroline, a major metabolite of physostigmine .

Scientific Research Applications

Physostigmine hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

Physostigmine hydrobromide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. By preventing the hydrolysis of acetylcholine, physostigmine increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This action stimulates both nicotinic and muscarinic receptors, leading to increased parasympathetic activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Physostigmine hydrobromide is often compared with other cholinesterase inhibitors such as:

Uniqueness: this compound’s ability to cross the blood-brain barrier and its rapid onset of action make it unique among cholinesterase inhibitors. Its effectiveness in treating central nervous system effects of anticholinergic toxicity sets it apart from other similar compounds .

Properties

CAS No.

6091-13-0

Molecular Formula

C15H22BrN3O2

Molecular Weight

356.26 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;hydrobromide

InChI

InChI=1S/C15H21N3O2.BrH/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1H/t13-,15+;/m1./s1

InChI Key

HFIWKRLOGGSAQX-PBCQUBLHSA-N

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.Br

Origin of Product

United States

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